
1-Chloro-2,3-bis(ethylsulfanyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15ClS2 It is characterized by the presence of a chlorine atom and two ethylsulfanyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-bis(ethylsulfanyl)propane can be synthesized through a multi-step process involving the chlorination of 2,3-bis(ethylsulfanyl)propane. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate (NaSR) or amines (RNH2) under basic conditions.
Oxidation: Oxidizing agents such as H2O2 or m-CPBA in an appropriate solvent like dichloromethane (CH2Cl2).
Major Products:
Substitution: Products include 2,3-bis(ethylsulfanyl)propane derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include sulfoxides and sulfones of this compound.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-bis(ethylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-chloro-2,3-bis(ethylsulfanyl)propane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the ethylsulfanyl groups undergo oxidation to form sulfoxides or sulfones, altering the compound’s chemical properties .
Comparación Con Compuestos Similares
1-Chloro-2,3-bis(methylsulfanyl)propane: Similar structure but with methyl groups instead of ethyl groups.
1-Chloro-2,3-bis(phenylsulfanyl)propane: Contains phenyl groups instead of ethyl groups.
Uniqueness: 1-Chloro-2,3-bis(ethylsulfanyl)propane is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties compared to its methyl or phenyl analogs.
Propiedades
Número CAS |
923057-17-4 |
|---|---|
Fórmula molecular |
C7H15ClS2 |
Peso molecular |
198.8 g/mol |
Nombre IUPAC |
1-chloro-2,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15ClS2/c1-3-9-6-7(5-8)10-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
UMOOEPPSSRIWML-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(CCl)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


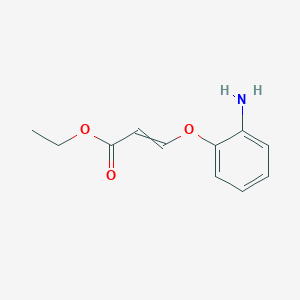
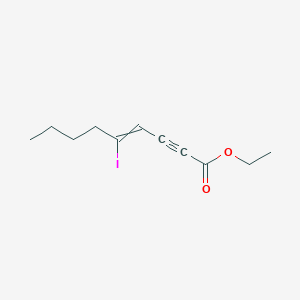
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
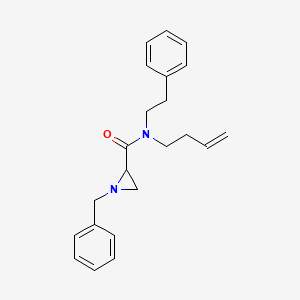
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
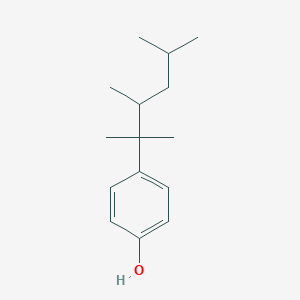
stannane](/img/structure/B14189732.png)

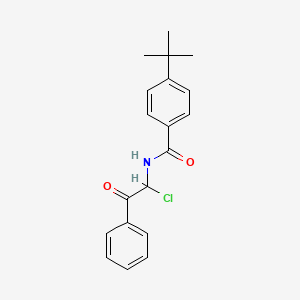
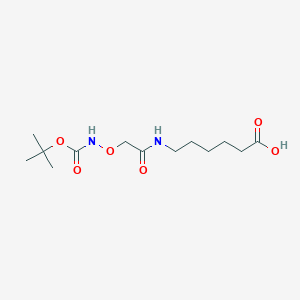

![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
